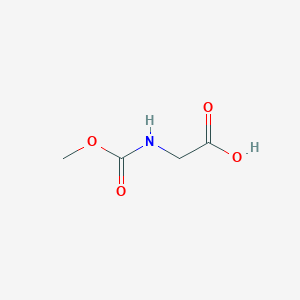

N-(methoxycarbonyl)glycine

描述

Historical Context and Significance of N-Protected Amino Acids

The synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, is a fundamental process in chemical and biomedical science. The first synthesis of a peptide was reported in the early 20th century, but the field was revolutionized by the introduction of protecting groups. chemimpex.com In the absence of such groups, the reactive amino and carboxyl groups of amino acids would lead to uncontrolled polymerization and a mixture of undesired products. nih.gov

The concept of using a reversible Nα-protecting group was pioneered by Max Bergmann and Leonidas Zervas in 1932 with the invention of the carbobenzoxy (Cbz or Z) group. chemimpex.comnih.gov This was a landmark achievement, establishing synthetic peptide chemistry as a distinct field. nih.gov The Cbz group, a carbamate, set the stage for the development of other crucial protecting groups.

In the mid-20th century, the tert-butoxycarbonyl (Boc) group was introduced and became a cornerstone of solid-phase peptide synthesis (SPPS), a technique developed by R.B. Merrifield that dramatically simplified and accelerated peptide production. chemimpex.comnih.govnih.gov The Boc group is stable under many reaction conditions but can be easily removed with acid. nist.gov Later, in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was developed, offering an alternative that could be removed under mild basic conditions. chemimpex.com This provided chemists with an "orthogonal" protection strategy, where different protecting groups could be removed selectively without affecting others. acs.org

The methoxycarbonyl group, like Cbz, Boc, and Fmoc, is a carbamate-type protecting group. Carbamates are particularly effective as protecting groups because they are relatively stable and can be introduced and removed under specific, controlled conditions, preventing unwanted side reactions during the intricate process of peptide chain elongation. nist.govacs.org The development and refinement of these protecting groups have been instrumental in enabling the synthesis of complex peptides and proteins for research and therapeutic purposes. nih.govopenaccessjournals.com

Current Research Landscape of N-(methoxycarbonyl)glycine

This compound continues to be a relevant and utilized building block in modern chemical and biomedical research. Its primary role is in peptide synthesis, where it serves as a protected form of glycine (B1666218), allowing for its incorporation into peptide chains. chemimpex.comnih.gov Researchers utilize this compound in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Recent research highlights its application in the synthesis of complex organic molecules. For instance, this compound derivatives have been used in intramolecular Friedel–Crafts acylation reactions to prepare N-acyl 5H-dibenzo[b,d]azepin-7(6H)-ones, with the electron-withdrawing nature of the N-methoxycarbonyl group being crucial for the success of the cyclization. nih.gov In another study, this compound was used in the synthesis of N-(feruloyl-2-14C)-glycine-2-3H, a labeled compound for use in biochemical studies. researchgate.net

The physicochemical properties of this compound and its derivatives are also a subject of study. Theoretical characterizations of the free this compound molecule and its interaction with water have been performed to understand its conformational properties and behavior in solution. acs.org The properties of various esters of N-methoxycarbonyl-glycine have also been documented, providing valuable data for their application in synthesis. nih.govsigmaaldrich.com

The following table summarizes some of the key physicochemical properties of this compound and a related derivative, providing essential data for its application in research.

| Property | This compound | N-(2-(methoxycarbonyl)phenyl)glycine methyl ester |

| Molecular Formula | C4H7NO4 | C11H13NO4 |

| Molecular Weight | 133.10 g/mol | 223.23 g/mol |

| CAS Number | 1670-97-9 | 13622-59-8 |

This table presents a selection of physicochemical data for this compound and one of its derivatives, illustrating the kind of information crucial for its use in chemical synthesis.

Scope and Objectives of Academic Research on this compound

Academic and industrial research involving this compound and other N-protected amino acids is driven by several key objectives. A primary goal is the development of novel and more efficient methods for peptide synthesis. openaccessjournals.comnih.gov This includes the design of new protecting groups, coupling reagents, and purification techniques to improve the yield, purity, and sustainability of peptide production. openaccessjournals.comrsc.org

A significant area of research is the synthesis of bioactive peptides and peptidomimetics for therapeutic applications. nih.govnih.gov Peptides play crucial roles in biological processes as hormones, neurotransmitters, and signaling molecules. medsci.orgmdpi.com By using building blocks like this compound, researchers can create synthetic peptides with enhanced stability, selectivity, and therapeutic efficacy for treating a wide range of diseases, including cancer, diabetes, and infectious diseases. openaccessjournals.comnih.gov The ability to incorporate modified amino acids is essential for tuning the pharmacological properties of these molecules. nih.gov

Furthermore, this compound and its derivatives are utilized in the field of combinatorial chemistry to generate large libraries of diverse compounds for drug discovery. nih.govnih.gov The systematic and repetitive linkage of building blocks allows for the rapid synthesis and screening of numerous molecules to identify new therapeutic leads. nih.gov

The objectives of research in this area can be summarized as:

Methodology Development: To create more efficient, sustainable, and atom-economical methods for peptide synthesis. nih.govrsc.org

Therapeutic Innovation: To design and synthesize novel peptide-based drugs with improved pharmacological profiles. nih.govnih.gov

Biochemical Investigation: To synthesize labeled peptides and amino acid derivatives to study biological processes and mechanisms of action. researchgate.net

Materials Science: To create new biomaterials with unique properties based on peptide structures. openaccessjournals.com

Ultimately, the research on this compound and other protected amino acids is fundamental to advancing our understanding of biological systems and developing new technologies and therapies that can improve human health.

Structure

3D Structure

属性

IUPAC Name |

2-(methoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKLBMVVHKFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332523 | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-97-9 | |

| Record name | N-Carbomethoxyglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(methoxycarbonyl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CARBOMETHOXYGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for N Methoxycarbonyl Glycine and Its Derivatives

Direct Synthesis of N-(methoxycarbonyl)glycine

This compound serves as a crucial building block in the synthesis of more complex molecules, including peptides and pharmaceuticals. Its preparation is therefore a fundamental step in various research and development applications. The direct synthesis of this compound is typically achieved through well-established chemical pathways that are efficient and high-yielding.

Established Chemical Synthesis Pathways for this compound

The most common and established method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine (B1666218) using methyl chloroformate under basic conditions. The fundamental process is analogous to the widely used method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group. stackexchange.comechemi.com

The reaction proceeds as follows:

Deprotonation of Glycine : Glycine is first dissolved in an aqueous basic solution, such as sodium hydroxide (B78521) or sodium carbonate. The base deprotonates the ammonium (B1175870) group of the glycine zwitterion, forming the more nucleophilic glycinate (B8599266) anion. stackexchange.com A sufficiently strong base is required to shift the equilibrium towards the free amine form. stackexchange.com

Nucleophilic Attack : The glycinate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

Acylation and Acidification : This attack results in the displacement of the chloride ion and the formation of this compound. The reaction is typically performed at low temperatures, such as in an ice bath, to control the exothermic reaction and minimize side reactions, like the hydrolysis of the methyl chloroformate. stackexchange.com After the reaction is complete, the solution is acidified to precipitate the final product, which can then be isolated by filtration.

A typical reaction scheme is presented below:

Reaction Scheme for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product | Byproduct |

|---|

This method is highly effective due to the ready availability of the starting materials and the straightforward procedure, which consistently provides high yields of the desired product.

Novel and Efficient Synthetic Protocols for this compound

While the Schotten-Baumann reaction remains the predominant method for the synthesis of this compound, the field of organic synthesis is continually seeking more efficient and environmentally friendly protocols. Research into novel synthetic methods often focuses on improving reaction conditions, minimizing waste, and simplifying purification processes.

General advancements in the N-protection of amino acids include the exploration of:

Alternative Acylating Agents : Investigating less hazardous or more reactive alternatives to methyl chloroformate.

Catalytic Methods : Developing catalytic systems that can facilitate the reaction under milder conditions or with higher selectivity, reducing the need for stoichiometric amounts of base.

Flow Chemistry : Implementing continuous flow reactors can offer better control over reaction parameters (temperature, mixing), potentially leading to higher yields, improved safety, and easier scalability compared to batch processes.

However, for a fundamental compound like this compound, the classic Schotten-Baumann approach is so robust and high-yielding that dedicated research into novel protocols specifically for its synthesis is not as prominent as for more complex derivatives. The efficiency of the established pathway has made it the enduring standard for laboratory and industrial production.

Preparation of this compound Derivatives

The chemical versatility of this compound allows it to be a starting point for a wide array of derivatives. Modifications to its carboxyl group or its backbone are key strategies in medicinal chemistry and materials science.

Esterification and Amidation Reactions of this compound

Esterification: The carboxyl group of this compound can be readily converted into an ester. A common method for the esterification of N-protected amino acids involves reaction with an alcohol in the presence of an acid catalyst. echemi.comstackexchange.com To avoid side reactions, anhydrous conditions are often preferred. A convenient way to achieve this is by using thionyl chloride or trimethylchlorosilane with the desired alcohol, which generates anhydrous HCl in situ. echemi.comstackexchange.com For instance, reacting this compound with methanol (B129727) and thionyl chloride would yield this compound methyl ester.

Amidation: The formation of an amide bond is another crucial transformation. This compound can be coupled with various amines to form the corresponding amides. This reaction typically requires the activation of the carboxylic acid group. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), are employed to facilitate the reaction. Studies have shown that N-protected glycine derivatives often react more rapidly in amidation reactions compared to other amino acids with bulkier side chains. researchgate.net The synthesis of N-(benzyloxycarbonyl)glycine amides has been demonstrated as an effective strategy for creating new biologically active compounds, a principle that is directly applicable to this compound. nih.gov

Summary of Derivative Reactions

| Starting Material | Reaction Type | Reagents | Product Class |

|---|---|---|---|

| This compound | Esterification | Alcohol, Acid Catalyst (e.g., SOCl₂) | Esters |

N-Substitution and Backbone Modification Strategies for this compound Analogues

Further diversification of this compound analogues can be achieved by modifying the molecule's backbone, particularly at the nitrogen atom.

N-Substitution: While the nitrogen in this compound is already substituted with the methoxycarbonyl group, it is possible to replace the remaining N-H proton with another substituent, such as an alkyl group. This creates a tertiary amine derivative. For example, N-ethyl-N-methoxycarbonyl-glycine methyl ester is a derivative where an ethyl group has been added to the nitrogen atom. nih.gov Such modifications can significantly alter the molecule's steric and electronic properties, influencing its biological activity and conformational preferences.

Backbone Modification (Peptoids): this compound can be considered a monomer unit for the synthesis of N-substituted glycine oligomers, commonly known as peptoids. nih.gov Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural difference makes them resistant to proteolytic degradation. The synthesis of peptoids often involves a solid-phase submonomer method, where an acylation step is followed by a nucleophilic displacement with a primary amine. This modular approach allows for the incorporation of a vast diversity of side chains, creating a wide range of functional analogues. nih.gov

Green Chemistry Approaches in this compound Derivative Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amino acid derivatives to reduce environmental impact. These approaches focus on using renewable resources, safer solvents, and more efficient reaction conditions.

For the synthesis of N-acyl glycine derivatives, several green strategies have been reported:

Use of Renewable Feedstocks : One prominent green method involves the direct acylation of glycine using fatty acids or triglycerides derived from natural oils, such as palm oil or coconut oil. scielo.brscirp.org This avoids the use of acyl chlorides and utilizes renewable starting materials.

Solvent-Free or Aqueous Reactions : Performing reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). The synthesis of N-alkylated glycine derivatives, for example, has been successfully carried out in aqueous solutions. nih.govacs.org

Enzymatic and Chemo-enzymatic Methods : Biocatalysis, using enzymes like lipase, offers a green alternative for synthesizing N-acyl amino acids. researchgate.net Enzymatic reactions are highly selective and occur under mild conditions, though they can sometimes be limited by lower yields or higher costs. Chemo-enzymatic methods that combine chemical and biological steps are also being explored to leverage the advantages of both approaches. researchgate.net

These green methodologies are primarily applied to the synthesis of N-acyl and N-alkyl derivatives of glycine, providing a framework for developing more sustainable pathways to analogues of this compound. scielo.brnih.gov

Chiral Synthesis and Stereochemical Control in this compound Chemistry

Further investigation into the specific roles of this compound in stereochemical control has not yielded substantive, replicable research findings in the public domain. The subsequent subsections, therefore, reflect this lack of available data.

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary

There is no available scientific literature detailing the application of this compound as a chiral auxiliary to induce stereoselectivity in asymmetric reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. Following the reaction, the auxiliary is removed, having served its purpose of directing the formation of a specific stereoisomer. Despite the common use of other chiral glycine equivalents and derivatives in this capacity, research detailing the effectiveness, substrate scope, or reaction conditions for this compound in this role is not present in the surveyed scientific literature. Consequently, no data tables on reaction yields or stereoselectivities for this specific application can be provided.

Diastereomeric Separation Techniques for this compound Compounds

Similarly, a comprehensive search did not uncover specific, documented techniques for the separation of diastereomers of compounds derived from this compound. Diastereomers are stereoisomers that are not mirror images of each other and often exhibit different physical properties, which allows for their separation by methods such as chromatography or crystallization. While these techniques are standard in organic chemistry, specific protocols, efficiency data, or comparative studies for the resolution of this compound-derived diastereomers have not been reported in the accessible literature. Therefore, a data table summarizing separation techniques, conditions, and outcomes for this class of compounds cannot be constructed.

Spectroscopic Data for this compound Not Found

Following a comprehensive search for scientific literature and data, the specific experimental spectroscopic information required to detail the advanced characterization of this compound could not be located. Extensive queries for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy data specific to this compound did not yield the necessary research findings to fulfill the requested article structure.

Searches were conducted using the chemical name "this compound," its CAS number "1670-97-9," and various combinations of spectroscopic techniques. While numerous chemical suppliers list the compound, confirming its existence and commercial availability, none provided public access to a Certificate of Analysis or technical data sheets containing the required spectral information.

The search results were predominantly populated with data for the parent amino acid, glycine, and a more complex derivative, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine (Fmoc-Gly-OH). However, as per the strict instructions to focus solely on this compound, this information could not be used.

Without access to primary or referenceable ¹H NMR, ¹³C NMR, ¹⁵N NMR, FT-IR, and Raman spectra, it is not possible to generate a scientifically accurate and detailed article on the advanced spectroscopic characterization and analytical methodologies for this compound as outlined. The creation of such an article would require access to experimental data that does not appear to be available in publicly indexed scientific databases or literature at this time.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Methoxycarbonyl Glycine

Electronic Spectroscopy for N-(methoxycarbonyl)glycine Analysis

Electronic spectroscopy probes the electronic transitions within a molecule, providing valuable information about its structure and electronic environment. For this compound and its derivatives, techniques like UV-Visible and Circular Dichroism spectroscopy are instrumental.

UV-Visible (UV-Vis) Spectroscopy and Chromophore Characterization

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores within this compound are the carbonyl groups of the methoxycarbonyl moiety and the carboxylic acid. These groups contain n and π electrons, and the relevant electronic transitions are typically n → π* and π → π*.

The carbonyl group (C=O) of the ester and carboxylic acid in this compound are the primary chromophores. Generally, unconjugated carbonyl groups exhibit a weak n → π* transition in the region of 270-300 nm and a strong π → π* transition at shorter wavelengths, typically below 200 nm. The exact wavelength and intensity of these absorptions can be influenced by the solvent polarity. In the case of this compound, the absorption maxima are expected to be in the far-UV region, making detection at standard analytical wavelengths (e.g., >220 nm) challenging without derivatization.

Derivatization with a suitable chromophore is a common strategy to enhance the UV-Visible absorbance of amino acids and their derivatives for analytical purposes. For instance, derivatizing the amino group of a glycine (B1666218) derivative with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) introduces a highly conjugated system, allowing for sensitive detection. researchgate.netnih.gov

Table 1: Expected UV-Visible Absorption Characteristics of this compound Chromophores

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carbonyl (Ester) | n → π* | ~280 | Low |

| Carbonyl (Carboxylic Acid) | n → π* | ~280 | Low |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. creative-proteomics.comjascoinc.comwikipedia.org It measures the differential absorption of left and right circularly polarized light. creative-proteomics.comjascoinc.comwikipedia.org While this compound itself is achiral, its derivatives can be chiral, for example, by substitution at the α-carbon or by forming complexes with chiral entities. CD spectroscopy is invaluable for characterizing the stereochemistry and conformational properties of such chiral derivatives. qmul.ac.uk

The CD spectrum of a chiral this compound derivative would exhibit characteristic positive or negative peaks (Cotton effects) in the regions of its electronic transitions. The sign and magnitude of these peaks are directly related to the molecule's absolute configuration and conformation. For instance, the n → π* transition of the carbonyl chromophore, which is weakly absorbing in UV-Vis spectroscopy, often gives a distinct signal in the CD spectrum, providing valuable stereochemical information.

CD spectroscopy is particularly useful in:

Determining the absolute configuration of newly synthesized chiral derivatives.

Studying conformational changes in solution.

Investigating interactions with other chiral molecules, such as proteins or DNA. creative-proteomics.comacs.org

Mass Spectrometry (MS) Techniques for this compound Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the structural elucidation and purity assessment of compounds like this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, confirming its molecular formula. nih.gov

In a typical mass spectrum of this compound (Molecular Weight: 133.10 g/mol ), the molecular ion peak [M]+• or protonated molecule [M+H]+ would be observed at m/z 133 or 134, respectively. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. windows.net The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

Potential fragmentation pathways for this compound could include:

Loss of the methoxy group (-OCH3) from the molecular ion.

Decarboxylation (loss of CO2) from the carboxylic acid moiety.

Cleavage of the N-C bond.

By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed. nih.gov MS is also a highly sensitive method for assessing the purity of this compound by detecting and identifying any impurities present in the sample.

Table 2: Predicted Mass Spectrometric Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z |

|---|---|---|

| 134 [M+H]+ | [M+H - CH3OH]+ | 102 |

| 134 [M+H]+ | [M+H - CO2]+ | 90 |

| 134 [M+H]+ | [M+H - HCOOH]+ | 88 |

Chromatographic Separations and Detection Methods for this compound and Related Compounds

Chromatography is an essential technique for separating and purifying this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. sielc.com Due to the polar nature of this compound, reversed-phase HPLC is a suitable method for its separation.

Key considerations for HPLC method development include:

Column Selection: A C18 or C8 stationary phase is commonly used for the separation of polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to control the ionization state of the carboxylic acid group and improve peak shape.

Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) can be used. sielc.com However, for higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag is often preferred. researchgate.netnih.govnih.gov Alternatively, a Charged Aerosol Detector (CAD) or a mass spectrometer can be used as a detector for universal and sensitive detection. thermofisher.com

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) Peculiarities in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, like other amino acid derivatives, is a polar and non-volatile compound, making its direct analysis by GC-MS challenging. sigmaaldrich.com

A crucial peculiarity in the GC-MS analysis of such compounds is the necessity of derivatization . nih.govchromatographyonline.com Derivatization converts the polar functional groups (carboxylic acid and N-H) into less polar and more volatile derivatives. Common derivatization strategies include:

Silylation: Reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. sigmaaldrich.combiorxiv.org

Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., methyl or butyl ester), and then the amino group is acylated.

Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for its identification and quantification. nih.govresearchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Electrophoretic Techniques for this compound Mixtures

Electrophoretic techniques, particularly those in a capillary format, offer high-efficiency separations of ionic and ionizable compounds based on their differential migration in an electric field. For this compound, a derivative of the amino acid glycine, Capillary Zone Electrophoresis (CZE) is a primary mode of analysis. This technique separates analytes based on their charge-to-size ratio, making it highly suitable for distinguishing this compound from its parent compound, glycine, and other related charged impurities.

The electrophoretic behavior of this compound is dictated by the ionization of its single carboxylic acid group. The N-acylation of the amino group means that, unlike glycine which is zwitterionic over a wide pH range, this compound will carry a net negative charge in buffers with a pH above the pKa of its carboxyl group (typically around 2-3). This fundamental difference in charge characteristics is the basis for its separation from glycine. study.comaskfilo.comlibretexts.org

In a typical CZE setup using an uncoated fused-silica capillary, a background electrolyte (BGE) with a pH in the neutral to alkaline range (e.g., pH 7-9) is employed. Under these conditions, the carboxyl group of this compound is fully deprotonated, conferring a net negative charge on the molecule. The strong electroosmotic flow (EOF) in the capillary, directed towards the cathode, is generally greater than the electrophoretic migration of anions towards the anode. Consequently, all species, including the negatively charged this compound, will migrate towards the cathode, with their detection order depending on their net electrophoretic mobility. aatbio.com Cations will elute first, followed by neutral species (migrating with the EOF), and then anions. Anions with a higher charge-to-size ratio (greater electrophoretic mobility opposing the EOF) will elute later.

Consider a hypothetical mixture containing this compound, glycine, and a neutral impurity. At a pH of 8.0, this compound is anionic. Glycine is also negatively charged (as its pI is ~6.0), but its charge-to-size ratio will differ from that of its N-acylated counterpart. The neutral impurity will migrate with the EOF. Therefore, the expected migration order would be: the neutral impurity first, followed by glycine, and then this compound, assuming the latter has a greater effective negative charge or smaller hydrodynamic radius relative to its charge.

The resolution and efficiency of the separation can be optimized by modifying various parameters of the BGE, such as pH, ionic strength, and the inclusion of organic modifiers. Adjusting the pH can fine-tune the charge state of the analytes, thereby altering their electrophoretic mobilities and improving separation. study.comaskfilo.comaatbio.com

Table 1: Hypothetical CZE Separation Data for a Mixture Containing this compound under Varied pH Conditions.

Conditions: Fused-silica capillary (50 µm i.d., 50 cm total length), 25 kV, 25°C, UV detection at 200 nm. BGE: 50 mM Phosphate buffer.

| Analyte | Migration Time (min) at pH 7.0 | Migration Time (min) at pH 9.0 | Calculated Electrophoretic Mobility (10⁻⁹ m²/Vs) at pH 9.0 |

|---|---|---|---|

| Neutral Marker (Mesityl Oxide) | 4.50 | 4.10 | 0 |

| Glycine | 5.85 | 5.15 | -15.2 |

| This compound | 6.20 | 5.60 | -21.7 |

For mixtures containing multiple neutral species or compounds with very similar charge-to-size ratios, Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC is a modification of CE where a surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms a pseudo-stationary phase of micelles. Separation is then based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.orgscispace.com

In the context of this compound analysis, MEKC could be particularly useful for separating it from non-polar impurities that would otherwise co-migrate under CZE conditions. Analytes with greater hydrophobicity will interact more strongly with the micelles, leading to longer migration times in a typical MEKC system where the anionic SDS micelles migrate against the EOF. Given the methoxycarbonyl group, this compound is more hydrophobic than glycine and would be expected to partition more significantly into the micellar phase.

Table 2: Illustrative MEKC Separation Data for this compound and Related Compounds.

Conditions: Same as Table 1, with BGE: 25 mM Borate buffer (pH 9.2) containing 50 mM SDS.

| Analyte | Migration Time (min) | Capacity Factor (k') | Theoretical Plates (N) |

|---|---|---|---|

| Methanol (B129727) (t₀ marker) | 4.20 | 0 | N/A |

| Glycine | 5.10 | 0.21 | 210,000 |

| This compound | 7.80 | 0.86 | 250,000 |

| Sudan III (tₘ marker) | 15.50 | ∞ | N/A |

The data presented in the tables are hypothetical and serve to illustrate the principles of electrophoretic separations as applied to this compound. The actual migration times and separation efficiencies would depend on precise experimental conditions. Nevertheless, these examples demonstrate the high resolving power and versatility of capillary electrophoresis techniques for the analytical characterization of this compound and its mixtures.

Computational Chemistry and Molecular Modeling Studies of N Methoxycarbonyl Glycine

Quantum Chemical Calculations (DFT, Ab Initio) on N-(methoxycarbonyl)glycine Molecular Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular structure and electronic properties of this compound. These methods solve the Schrödinger equation (or its density-based equivalent) to provide accurate information on molecular geometries, energies, and electronic distributions.

Conformational Analysis and Energetics of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound, which in turn dictates its physical properties and biological interactions. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima (stable conformers) and transition states.

Computational studies on glycine (B1666218) and its derivatives have shown that the relative stability of different conformers is determined by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. nih.govuwec.edu For instance, in glycine itself, different conformers are characterized by the dihedral angles of the backbone. nih.govacs.org DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict the geometries and relative energies of these conformers. niscpr.res.in

Table 1: Theoretical Geometrical Parameters of a Closely Related Analogue, N-benzoyl glycine, Calculated by DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.396 |

| N14-C12 | 1.357 |

| N14-C16 | 1.455 |

| C12-O13 | 1.243 |

| C16-C18 | 1.523 |

| C18-O19 | 1.317 |

| C18-O20 | 1.222 |

| C1-C2-C3 | 120.1 |

| C12-N14-C16 | 121.6 |

| N14-C16-C18 | 112.5 |

| O19-C18-O20 | 124.9 |

Note: Data is for N-benzoyl glycine as a proxy for this compound. Atom numbering corresponds to the source literature. Data adapted from a study by Zhou et al. niscpr.res.in

The relative energies of different conformers determine their population at a given temperature. The global minimum represents the most stable structure, but other low-energy conformers can also be significantly populated and may be important for biological activity.

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound Derivatives

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.deyoutube.com It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). uni-muenchen.deyoutube.com

In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, such as around lone pairs of oxygen or nitrogen atoms. Regions of positive potential are colored blue, indicating a deficiency of electrons, often found around hydrogen atoms bonded to electronegative atoms. uni-muenchen.de

For a molecule like this compound, the MEP surface would highlight several key features:

Negative Potential: Strong negative potential would be located around the carbonyl oxygens of both the methoxycarbonyl and the glycine carboxyl groups. These regions are the primary sites for hydrogen bond acceptance and interactions with electrophiles or positive ions.

Positive Potential: A region of high positive potential would be associated with the N-H proton and the carboxylic acid proton (if not deprotonated). These sites are key hydrogen bond donors.

Computational studies on glycine and its derivatives have utilized MEP analysis to understand intermolecular interactions. goums.ac.irresearchgate.netnih.gov For instance, the MEP map of a glycine derivative clearly distinguishes the electronegative oxygen atoms as red regions and the electropositive amine hydrogens as blue regions, guiding the prediction of how the molecule will interact with other molecules or biological receptors. researchgate.net

Table 2: Representative MEP Surface Values for Functional Groups in Glycine Derivatives

| Functional Group | Region | Typical Electrostatic Potential (a.u.) | Color on MEP Map | Predicted Interaction |

| Carbonyl Oxygen (C=O) | Electron-rich | Negative | Red/Yellow | Electrophilic attack / H-bond acceptor |

| Amide Hydrogen (N-H) | Electron-poor | Positive | Blue | Nucleophilic attack / H-bond donor |

| Carboxyl Hydrogen (O-H) | Electron-poor | Highly Positive | Deep Blue | Strong H-bond donor / Deprotonation site |

| Methyl Group (CH3) | Near-neutral | Slightly Positive/Green | Green | Van der Waals / Hydrophobic interactions |

Note: This table presents generalized values and interpretations based on typical MEP analyses of molecules containing these functional groups.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound Analogues

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. niscpr.res.in A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and more reactive.

For N-acylglycine derivatives like N-benzoyl glycine, DFT calculations have been used to determine the energies of the frontier orbitals. niscpr.res.in

HOMO: The HOMO is typically localized over the regions with higher electron density, such as the phenyl ring (in the case of N-benzoyl glycine) and the carboxylate group, indicating these are the primary sites of electron donation.

LUMO: The LUMO is often distributed over the carbonyl groups and the aromatic ring, representing the most favorable sites for accepting electrons.

The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. niscpr.res.in

Table 3: Frontier Molecular Orbital Energies and Gap for N-benzoyl glycine (Analogue)

| Parameter | Energy (eV) - B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.01 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.47 |

Note: Data is for N-benzoyl glycine as a proxy for this compound. Data adapted from a study by Zhou et al. niscpr.res.in

This analysis is fundamental for understanding the electronic transitions and reactivity patterns of this compound and its analogues.

Molecular Dynamics (MD) Simulations of this compound in Solvent Environments

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and thermodynamic properties. researchgate.netmdpi.com

For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in a solvent, typically water. rsc.org These simulations can reveal:

Solvation Structure: How water molecules arrange around the solute, forming hydration shells. The simulations can quantify the number of hydrogen bonds between the solute and solvent and their lifetimes. researchgate.net

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. Unlike the gas-phase calculations, the solvent can stabilize or destabilize certain conformers. aip.orgnih.gov

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated. researchgate.net

Simulations of glycine in aqueous solutions have shown that zwitterionic glycine is strongly hydrated, forming a stable hydration layer. researchgate.neted.ac.uk The dynamics of these water molecules and their exchange with the bulk solvent are critical for understanding the molecule's solubility and interactions. Similar principles would apply to this compound, where the polar methoxycarbonyl and carboxyl groups would be key sites for hydration.

Molecular Docking Studies of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

For this compound and its derivatives, docking studies can be used to explore potential interactions with various biological targets. Given its structural similarity to the neurotransmitter glycine, relevant targets could include glycine receptors or transporters. nih.gov For example, docking studies have been employed to identify antagonists for the Gly/NMDA receptor. nih.gov

The docking process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand (e.g., an this compound derivative).

Sampling: Placing the ligand in the binding site of the receptor and exploring different conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.

The results of a docking study provide a binding score and a predicted binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

Table 4: Hypothetical Molecular Docking Results for an N-acylglycine Derivative

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Glycine Receptor (GlyR) | -7.5 | Arg65, Gln112, Ser140 | Hydrogen Bonds, Electrostatic |

| Glycine Transporter 1 (GlyT1) | -6.8 | Tyr123, Phe259, Ser377 | Hydrogen Bonds, Pi-Alkyl |

| Farnesyltransferase | -8.2 | Trp102, His248, Tyr361 | Hydrophobic, Pi-Pi Stacking |

Note: This table is illustrative and presents hypothetical data based on typical docking studies of small molecules with protein targets.

Structure-Activity Relationship (SAR) Modeling for this compound-based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govlibretexts.org

A QSAR model takes the form: Activity = f (Molecular Descriptors)

Where the molecular descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their size, shape, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies, atomic charges). uobasrah.edu.iqnih.gov

For a series of this compound-based compounds, a QSAR study would involve:

Data Set: Synthesizing and testing a series of analogues with variations in their chemical structure.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates a subset of descriptors with the measured biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model provides valuable insights into the structure-activity relationship (SAR), indicating which molecular properties are critical for enhancing or diminishing the biological activity. For example, a model might reveal that increasing lipophilicity and the presence of a hydrogen bond donor at a specific position are beneficial for activity. This information is crucial for the rational design and optimization of lead compounds. uobasrah.edu.iqnih.gov

Applications of N Methoxycarbonyl Glycine in Advanced Organic Synthesis and Medicinal Chemistry

Role of N-(methoxycarbonyl)glycine in Peptide and Peptoid Synthesis

The synthesis of peptides with well-defined sequences and structures is fundamental to biochemical research and pharmaceutical development. chemimpex.commyskinrecipes.com this compound serves as a crucial component in this process, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS), offering solutions for the construction of complex peptides, their purification, and the creation of novel peptide-based structures.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides in a stepwise manner on an insoluble resin support. altabioscience.comnih.gov The use of N-protected amino acids, such as those with the 9-fluorenylmethoxycarbonyl (Fmoc) group, is standard practice to prevent unwanted side reactions during the coupling process. altabioscience.comluxembourg-bio.com this compound, as a protected glycine (B1666218) derivative, functions as a fundamental building block in these synthetic sequences. chemimpex.commyskinrecipes.com

Glycine residues can be critical components of complex peptides, and their incorporation requires the same rigorous protection and activation strategies as other amino acids. The methoxycarbonyl group serves as a stable protecting group for the amino function of glycine, allowing for its efficient coupling to the growing peptide chain. gcwgandhinagar.com The process involves the activation of the carboxylic acid group of this compound, which then reacts with the free amino group of the resin-bound peptide. This cycle of deprotection and coupling is repeated to elongate the peptide chain. altabioscience.comluxembourg-bio.com The ability to incorporate glycine units with precision is essential for synthesizing peptides that can mimic natural protein structures or functions. youngin.compolymer.cn

The table below summarizes the key stages in SPPS where N-protected glycine derivatives like this compound are utilized.

| SPPS Stage | Role of this compound | Significance |

| Resin Loading | The first amino acid, potentially this compound, is attached to the solid support. | Anchors the peptide chain to the insoluble resin for the duration of the synthesis. |

| Deprotection | The protecting group of the resin-bound amino acid is removed. | Exposes the N-terminal amine for the next coupling reaction. |

| Coupling | This compound (with its carboxyl group activated) is added to the resin. | Forms a new peptide bond, extending the peptide chain by one glycine residue. gcwgandhinagar.com |

| Washing | Excess reagents and byproducts are washed away. | Purifies the resin-bound peptide at each step, ensuring a high-quality final product. luxembourg-bio.com |

| Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. | Releases the final, unprotected peptide into solution for purification and characterization. |

This table illustrates the general cycle of Solid-Phase Peptide Synthesis (SPPS) where an N-protected amino acid like this compound is incorporated into a growing peptide chain.

Beyond its role as a simple building block, the strategic placement of an N-(methoxy)glycine residue at the N-terminus of a synthetic peptide enables powerful chemoselective strategies for purification. nih.gov A notable method involves the selective reaction between the N-terminal N-(methoxy)glycine and an isothiocyanate-functionalized resin. researchgate.net This "catch-and-release" strategy is highly efficient for purifying peptides, especially those that are hydrophobic or prone to aggregation, as the reactions can be performed in acidic conditions that enhance solubility. nih.govresearchgate.net

The process can be summarized in two key steps:

Selective Capture: The crude synthetic peptide containing an N-terminal N-(methoxy)glycine is mixed with an isothiocyanate-functionalized resin in an acidic medium. The methoxyamino group of the peptide selectively reacts with the isothiocyanate group on the resin, immobilizing the desired full-length peptide.

Release: The captured peptide is then released from the resin through Edman degradation, which proceeds smoothly in highly acidic conditions (e.g., >50% trifluoroacetic acid). nih.gov

This methodology was successfully applied to the purification of the loop region of the human dopamine (B1211576) D2 receptor, demonstrating its practical utility. nih.govresearchgate.net Furthermore, the unique reactivity of the glycine residue can be exploited for site-specific functionalization, allowing for the introduction of labels, tags, or other molecules at the N-terminus of a peptide. nih.govmiragenews.com

The versatility of this compound extends to the synthesis of non-natural peptide analogs, such as peptoids and constrained peptides, which often exhibit enhanced stability and biological activity compared to their natural counterparts. nih.gov

Peptoids , or N-substituted glycine oligomers, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural alteration makes them resistant to proteolytic degradation. The synthesis of peptoids often involves a submonomer approach on a solid support, where this compound or similar glycine derivatives can serve as the foundational unit onto which various side chains are introduced. nih.govnih.gov

Constrained peptides are designed to lock the peptide backbone into a specific, biologically active conformation. This conformational restriction can lead to increased potency, selectivity, and stability. nih.gov Glycine residues, due to their conformational flexibility, are often incorporated at key positions in peptide sequences to facilitate the turns and loops necessary for cyclization or other constraining strategies. By using this compound in the synthesis, these flexible linkers can be precisely placed within the sequence of a complex cyclic or constrained peptide. nih.gov

| Peptide Analog | Role of Glycine Unit | Advantage |

| Peptoids (N-substituted glycines) | Forms the backbone of the oligomer. nih.gov | Increased resistance to proteolysis, high potential for chemical diversity. nih.gov |

| Constrained/Cyclic Peptides | Acts as a flexible hinge or linker to facilitate turns in the peptide backbone. nih.gov | Enhanced receptor affinity, increased biological stability, and improved selectivity. |

This table outlines the role of glycine building blocks, synthesized using precursors like this compound, in the creation of advanced peptide mimics and constrained structures.

A major challenge in SPPS is the occurrence of side reactions that can lead to impurities and low yields. iris-biotech.de The use of appropriate protecting groups is the primary strategy to minimize these unwanted reactions. luxembourg-bio.comgcwgandhinagar.com The methoxycarbonyl group on this compound serves this purpose by preventing the nucleophilic nitrogen of glycine from participating in unintended reactions during the coupling of the subsequent amino acid.

Common side reactions in peptide synthesis and preventative measures are detailed below:

| Side Reaction | Description | Prevention Strategy |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to chain termination. This is common with C-terminal Proline or Glycine. | Using sterically hindered protecting groups or specialized resins can reduce this side reaction. |

| Aspartimide Formation | Cyclization involving an aspartic acid side chain, which can lead to racemization and chain branching. researchgate.net | Use of bulky side-chain protecting groups for Aspartic Acid or backbone protection strategies. iris-biotech.de |

| Oxidation | Methionine residues are susceptible to oxidation to the sulfoxide (B87167) during synthesis and cleavage. nih.gov | Adding scavengers like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during workup can reverse oxidation. iris-biotech.de |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for Cysteine and Histidine. | Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or employing milder coupling reagents can minimize racemization. researchgate.net |

| Unwanted N-terminal modification | Failure to properly protect the N-terminal amino group can lead to undesired reactions. | The methoxycarbonyl group in this compound provides robust protection against such side reactions during the synthesis steps. |

This table describes common side reactions encountered during peptide synthesis and highlights strategies, including the fundamental use of Nα-protecting groups like methoxycarbonyl, to mitigate them.

Development of Bioactive Molecules and Pharmaceutical Intermediates using this compound

The utility of this compound extends beyond peptide synthesis into the broader field of medicinal chemistry, where it serves as a precursor for designing novel bioactive molecules and key pharmaceutical intermediates. chemimpex.com

This compound and other glycine derivatives are valuable starting materials in drug discovery programs aimed at developing therapeutics that target specific biological pathways. chemimpex.com Glycine metabolism itself is a critical pathway in rapidly proliferating cells, such as cancer cells, making enzymes in the serine-glycine one-carbon (SGOC) metabolic network attractive targets for therapeutic intervention. nih.govnih.govoncotarget.com

Researchers utilize this compound to synthesize libraries of compounds that can modulate the activity of these pathways. chemimpex.com Its structure allows for the introduction of various functional groups, enabling the creation of molecules with tailored properties to enhance efficacy and reduce side effects. chemimpex.com For instance, N-acyl amino acids derived from glycine have been developed as selective inhibitors of the glycine transporter 2 (GlyT2), showing promise as analgesics for chronic pain. nih.gov The modification of the simple glycine structure is a key strategy for producing potent and selective inhibitors. nih.gov The integration of genomic and metabolic data helps identify pathways that are significantly altered in diseases like cancer, thereby illuminating new targets for drugs derived from precursors such as this compound. plos.org

The following table highlights biological pathways where glycine metabolism is a key target and the potential therapeutic application.

| Biological Pathway/Target | Disease Context | Therapeutic Goal |

| Serine-Glycine-One-Carbon (SGOC) Metabolism | Cancer (e.g., Non-Small Cell Lung Cancer) springernature.com | Inhibit enzymes like SHMT2 to disrupt nucleotide synthesis and impair cancer cell proliferation. nih.govnih.govoncotarget.com |

| Glycine Transporter 2 (GlyT2) | Chronic Pain | Develop selective inhibitors to modulate glycinergic neurotransmission and produce analgesia. nih.gov |

| Purine (B94841) Synthesis | Cancer | Limit the supply of glycine, a key precursor for purine nucleotides, to slow down the growth of rapidly dividing cancer cells. nih.gov |

This table summarizes key biological pathways involving glycine that are targeted for drug design, where this compound can serve as a foundational precursor for synthesizing inhibitors.

Synthesis of Agrochemicals and Related Bioactive Compounds

The structural backbone of this compound is a valuable scaffold for the creation of novel agrochemicals. Its utility stems from its role as a protected amino acid that can be elaborated into more complex structures designed to interact with biological targets in pests and pathogens. myskinrecipes.comchemimpex.com Researchers have utilized glycine derivatives to develop compounds with fungicidal, herbicidal, and insecticidal properties.

One area of application is in the synthesis of fungicides. researchgate.netmdpi.com For instance, aminomethylphosphinic acid, a phosphinic analogue of glycine, has been synthesized and found to exhibit notable fungicidal activity. researchgate.net Furthermore, structure-based design strategies have led to the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, which incorporate N-alkoxy carboxamide skeletons that can be derived from glycine precursors. mdpi.com

In another application, N-acyl glycine, synthesized from glycine sodium salt and palm oil, has been investigated as a green termiticide. scielo.br Laboratory studies demonstrated that this bio-based surfactant exhibits significant repellent and toxicant effects against the subterranean termite Microcerotermes diversus. scielo.br The findings highlight a move towards more environmentally sustainable pest control agents derived from simple, renewable building blocks like glycine.

| Agrochemical Class | Glycine Derivative/Analogue Example | Target/Application |

| Fungicide | Aminomethylphosphinic acid | General fungicidal activity |

| Fungicide (SDHI) | N-alkoxy carboxamide structures | Succinate dehydrogenase in fungi |

| Termiticide | N-acyl glycine surfactant | Repellent and toxicant for Microcerotermes diversus |

This compound Derivatives as Nucleoside Analogues and Antiviral Agents

In medicinal chemistry, this compound and related derivatives are instrumental in the synthesis of nucleoside analogues, a critical class of antiviral drugs. theaspd.comtheaspd.com Nucleoside analogues mimic the structure of natural nucleosides, the building blocks of DNA and RNA. By incorporating these mimics into growing nucleic acid chains, viral replication can be effectively terminated. theaspd.comnih.gov The glycine moiety can be incorporated into these structures to modify their biochemical properties, potentially enhancing activity or overcoming resistance. theaspd.com

Research has focused on synthesizing novel nucleoside analogues from glycine to explore their therapeutic potential. theaspd.comtheaspd.com Multi-step synthetic processes have been developed to create these complex molecules, which are then evaluated for their biological activity. theaspd.com For example, some glycine-derived nucleoside analogues have demonstrated promising antioxidant qualities, which is relevant for managing oxidative stress associated with certain viral infections. theaspd.comtheaspd.com

Beyond direct nucleoside analogues, other glycine derivatives have been synthesized as potential antiviral agents. N-acylhydrazones containing a glycine residue, for instance, have been designed and synthesized as potential inhibitors of the HIV-1 capsid protein, which is essential for viral assembly. scilit.com This demonstrates the versatility of the glycine scaffold in creating molecules that can target various stages of a viral life cycle.

| Derivative Class | Specific Example/Target | Antiviral Mechanism/Potential |

| Nucleoside Analogues | Glycine-based nucleoside structures | Inhibit nucleic acid synthesis in viruses |

| N-acylhydrazones | N-acylhydrazones with glycine residue | Inhibit HIV-1 capsid protein assembly |

Modification of Proteins in Biotechnological Applications

Site-specific modification of proteins is a cornerstone of biotechnology, enabling the creation of therapeutic proteins, diagnostic tools, and functional biomaterials. researchgate.net The N-terminus of a protein provides a unique site for modification, and proteins with an N-terminal glycine are particularly valuable targets for specific bioconjugation strategies. researchgate.netrsc.org this compound itself is a protected form of this residue, and the principles of modifying N-terminal glycine are central to this application area. It is used to modify proteins to enhance their stability and functionality for various industrial and therapeutic purposes. chemimpex.com

Several chemical strategies have been developed to selectively label the alpha-amine group of an N-terminal glycine. nih.govmdpi.com One prominent method involves the use of ortho-substituted benzaldehydes. nih.govnih.gov These reagents react selectively with the N-terminal glycine under mild conditions to form a stable conjugate, allowing for the attachment of probes, fluorophores, or other molecules without affecting other amino acid residues like lysine (B10760008). mdpi.comnih.gov Another approach involves a transformation reaction that converts the N-terminal glycine into a glyoxamide, which contains an aldehyde group. rsc.org This unique aldehyde handle can then be used for subsequent, highly specific ligation reactions. rsc.orgnih.gov

These techniques are critical for producing homogenous protein conjugates, where every protein molecule is modified at the exact same site. This is particularly important for antibody-drug conjugates and other protein-based therapeutics where precise control over the modification is essential.

| Modification Strategy | Reagent Type | Purpose of Modification |

| Selective Aldol (B89426) Reaction | Substituted benzaldehydes (e.g., 2-FPOAA) | Attaching fluorescent labels, probes, or other molecules to the N-terminus. nih.gov |

| Glyoxamide Generation | N-Gly-specific transformation reagents | Creates an aldehyde handle for purification and parallel installation of probes. rsc.org |

| General Protein Modification | Methoxycarbonyl-glycine | Used to modify proteins to improve stability and functionality. chemimpex.com |

This compound as an Intermediate in Multi-step Organic Synthesis

Beyond its direct use in creating bioactive molecules, this compound is a fundamental intermediate in multi-step organic synthesis. myskinrecipes.comchemimpex.com Its utility lies in its bifunctional nature: the carboxylic acid allows for amide bond formation and other extensions of the carbon chain, while the methoxycarbonyl-protected amine group prevents unwanted side reactions. This protecting group can be easily removed at a later stage to reveal the amine for further functionalization.

This compound serves as a key building block in the synthesis of more complex amino acids, peptides, and various heterocyclic compounds used in pharmaceuticals. myskinrecipes.comchemimpex.com Its enhanced solubility and reactivity make it an ideal starting material for constructing diverse bioactive molecules. chemimpex.com For example, a common synthetic sequence involves using a protected glycine derivative as a nucleophile or an electrophile to build more complex molecular frameworks. The synthesis of substituted glycines, such as allylglycine, often proceeds through intermediates where the amino group is protected, illustrating the crucial role of compounds like this compound in such pathways. orgsyn.org The ability to use it as a chiral auxiliary also extends its utility in asymmetric synthesis, which is vital for producing enantiomerically pure drugs. chemimpex.com

The systematic nature of using such protected amino acid intermediates is a core concept in planning complex synthetic routes, often referred to as retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available precursors like this compound. youtube.com

Investigation of Biological Activity and Mechanistic Insights of N Methoxycarbonyl Glycine and Its Analogues

Mechanisms of Bioactivity and Interaction with Cellular Systems

The bioactivity of N-substituted glycine (B1666218) derivatives, including N-(methoxycarbonyl)glycine, is multifaceted, encompassing the modulation of critical cellular processes such as angiogenesis and cell proliferation.

While direct studies on the effect of this compound on angiogenesis are not extensively documented, research on glycine and its other derivatives provides significant insights. Glycine itself has been shown to possess anti-angiogenic properties. In the context of colorectal cancer, glycine can inhibit the angiogenic signaling of endothelial cells, which is crucial for tumor growth. nih.govmdpi.com This effect is significant as neo-angiogenesis is a critical process for tumor development and metastasis. nih.gov For instance, in experimental models of colorectal liver metastasis, dietary glycine has been observed to reduce tumor volume and microvascular density, suggesting an inhibitory function on angiogenesis-dependent cancer proliferation. mdpi.com

Conversely, other derivatives of glycine exhibit pro-angiogenic effects. For example, N-oxalylglycine, another N-substituted derivative, has been investigated for its potential in therapeutic angiogenesis. This highlights the principle that the nature of the N-substituent on the glycine backbone can dramatically alter its biological activity, leading to either inhibition or promotion of angiogenesis. The specific impact of the methoxycarbonyl group on this activity remains an area for further investigation.

The anti-proliferative capacity of N-substituted glycine derivatives has been a subject of numerous studies, particularly in the context of cancer research. Glycine and its analogues have been shown to interfere with the rapid proliferation of cancer cells. nih.govbroadinstitute.org Extracellular glycine is crucial for supporting the high growth rates of many tumors, and targeting its uptake and metabolism is a potential therapeutic strategy. nih.govbroadinstitute.org

Studies on glycine analogues such as glyphosate (B1671968) and aminomethylphosphonic acid (AMPA) have demonstrated their ability to inhibit the growth of various human cancer cell lines. nih.gov This inhibition is attributed to their interference with intracellular glycine synthesis. nih.gov The anti-proliferative effects of different glycine analogues on various cancer cell lines are summarized in the table below.

Table 1: Anti-proliferative Effects of Glycine Analogues on Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

| Glycine | Osteosarcoma (143B) | Inhibition of proliferation at high concentrations | researchgate.net |

| Glyphosate | Human cancer cell lines | Inhibition of cell growth | nih.gov |

| AMPA | Human cancer cell lines | Inhibition of cell growth, cell cycle arrest at G1/G0 phase | nih.gov |

| GLYT1 knockdown | A549 (lung carcinoma), HT29 (colorectal adenocarcinoma) | Reduction in viable cells and replication rate | nih.gov |

These findings underscore the potential of N-substituted glycine derivatives as a class of compounds with significant anti-proliferative activities. The specific efficacy of this compound in this regard is an important area for future research.

Enzymatic Interactions and Inhibition Studies Involving this compound

The interaction of this compound and its analogues with enzymes is fundamental to their biological effects. These interactions can range from binding to active sites to the inhibition of enzymatic activity, as seen with histone lysine (B10760008) demethylases.

The binding of glycine and its derivatives to enzyme active sites is a critical aspect of their function. Glycine residues, due to their small size and flexibility, often play a crucial role in the conformation of enzyme active sites. nih.gov The presence of glycine in oligopeptide motifs like G-X-Y or Y-X-G is frequently observed in the active site regions of enzymes, suggesting that glycine provides the necessary flexibility for conformational changes during catalysis. nih.gov

The active site of an enzyme is a three-dimensional cleft where substrate binding and catalysis occur. saylor.orgyoutube.com The specific interactions between a ligand, such as an N-substituted glycine, and the amino acid residues of the active site determine the binding affinity and the mode of interaction. For instance, in the quinoprotein glycine oxidase, the residue His-583 is essential for the initial binding of glycine in the active site, positioning it correctly for the subsequent catalytic reaction. nih.gov The nature of the N-substituent in a glycine derivative will significantly influence its binding affinity and specificity for different enzyme active sites.

Histone lysine demethylases (KDMs) are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. nih.govnih.gov The dysregulation of KDMs is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.govmdpi.com

While there is no direct evidence of this compound inhibiting KDMs, a compound containing a methoxycarbonyl group, 4'-(methoxycarbonyl)-2,2'-bipyridine-4-carboxylic acid, has been identified as an inhibitor of KDM4E, a JmjC domain-containing histone demethylase. nih.gov This suggests that the methoxycarbonyl moiety can be a feature of molecules that interact with and inhibit KDMs. The broader class of N-substituted glycine derivatives has also been explored as KDM inhibitors. For example, 3-(hydroxypicolinoyl) glycine has been shown to inhibit KDM3A, leading to the downregulation of PD-L1, an important immune checkpoint protein. mdpi.com These findings indicate that N-substituted glycines, potentially including this compound, could be a promising scaffold for the development of KDM inhibitors.

Interactions with Biological Macromolecules

Beyond enzymes, this compound and its parent molecule, glycine, can interact with other essential biological macromolecules, such as nucleic acids and the protein complexes they form. Glycine has been shown to prevent the precipitation of chromatin at physiological ionic strength. nih.gov This effect is significant as it helps to maintain the solubility and accessibility of chromatin, which is crucial for processes like transcription and DNA replication. The study noted that in the presence of glycine, the depletion of linker histones H1 and H5 from the chromatin was prevented, suggesting a stabilizing interaction. nih.gov This interaction with a fundamental biological macromolecular complex highlights another dimension of the biological relevance of glycine and its derivatives.

Human Serum Albumin (HSA) Interaction Analysis

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous drugs and endogenous molecules. biorxiv.orgresearchgate.net The binding of a compound to HSA can significantly influence its pharmacokinetic profile, including its distribution and half-life. Therefore, understanding the interaction between this compound derivatives and HSA is vital.

The interaction of various small molecules with HSA has been extensively studied, revealing that the protein possesses specific binding sites, most notably Sudlow's sites I and II, located in subdomains IIA and IIIA, respectively. nih.gov The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. nih.gov

Research Findings:

Binding Affinity and Thermodynamics: Fluorescence quenching is a common technique used to study the binding of ligands to HSA. The intrinsic fluorescence of HSA, primarily due to tryptophan residues, is quenched upon ligand binding. This quenching can be analyzed to determine binding constants (Kb) and the number of binding sites (n). Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be calculated from temperature-dependent studies, providing insight into the spontaneity and driving forces of the interaction. For example, studies on a platinum complex with a glycine-derivative ligand showed a strong, spontaneous interaction with HSA, driven primarily by electrostatic forces. nih.gov

Conformational Changes: Techniques like UV-Vis absorption spectroscopy, synchronous fluorescence, and three-dimensional fluorescence spectroscopy can be used to assess conformational changes in HSA upon ligand binding. Such studies have shown that the binding of ligands can alter the secondary and tertiary structure of the protein. aau.dk

Computational Modeling: Molecular docking is a powerful tool to visualize the binding of small molecules to HSA and to identify the specific amino acid residues involved in the interaction. Docking studies have helped to pinpoint the binding of various ligands to specific sites on HSA, such as the entrance of Sudlow's site I. aau.dk

Based on the principles of small molecule-protein interactions, it can be inferred that this compound, being a small, polar molecule, would likely interact with one of the primary binding sites on HSA, with the specific affinity and orientation dictated by its precise chemical features.